molecular formula C23H22N4O3S B2686965 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone CAS No. 403837-58-1

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No.: B2686965
CAS No.: 403837-58-1
M. Wt: 434.51
InChI Key: RQSHFQMIBDYYSU-UHFFFAOYSA-N
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Description

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a synthetic chemical hybrid incorporating a 4,5-dihydropyrazole (pyrazoline) core linked to a pyrimidine-thioether functionality. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. The 1,3,5-triaryl-2-pyrazoline scaffold is a privileged structure in drug discovery, known to exhibit a wide spectrum of pharmacological activities. Scientific studies have established that pyrazoline derivatives possess potent antitumor, antibacterial, antifungal, and anti-inflammatory properties, making them a versatile template for investigating novel therapeutic agents . The integration of a pyrimidin-2-ylthio moiety further enhances the compound's potential as a key intermediate for the development of kinase inhibitors, given the pyrimidine ring's prevalence in such pharmacophores. Researchers can utilize this compound as a core building block for designing and synthesizing novel small-molecule libraries aimed at targeting various biological pathways. Its defined structure allows for structure-activity relationship (SAR) studies, particularly in optimizing interactions with enzyme active sites and biological receptors. This product is intended for research applications in early-stage discovery and development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-29-18-8-4-16(5-9-18)20-14-21(17-6-10-19(30-2)11-7-17)27(26-20)22(28)15-31-23-24-12-3-13-25-23/h3-13,21H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSHFQMIBDYYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=CC=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a novel synthetic derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This compound features a pyrazole ring fused with a pyrimidine moiety and is characterized by the presence of methoxyphenyl groups, which are known to influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of related pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710.5Caspase activation
Compound BA54912.3Bcl-2 inhibition
Compound CMDA-MB-2318.7PARP inhibition

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing therapeutic agents for inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound possess antimicrobial properties against several pathogenic bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus15
P. aeruginosa30

Case Studies

  • Study on Anticancer Properties : A recent study investigated the effects of a similar pyrazole derivative on MDA-MB-231 breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability (IC50 = 8.7 µM), primarily through apoptosis induction via caspase pathways .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds, demonstrating a marked decrease in TNF-α levels upon treatment with these derivatives, suggesting potential applications in chronic inflammatory conditions .
  • Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial properties revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising activity against breast and colon cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known for their efficacy against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that the incorporation of specific substituents enhances the antibacterial potency of these compounds .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Research has demonstrated that pyrazole derivatives can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory disorders .

Building Blocks in Organic Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the creation of various derivatives through functional group modifications. The versatility of the pyrazole ring enables chemists to explore new synthetic routes for developing complex molecules with desired biological activities .

Multicomponent Reactions

Multicomponent reactions (MCRs) involving this compound have been reported to yield diverse libraries of compounds rapidly. These reactions facilitate the efficient synthesis of multi-functionalized products that can be screened for biological activity .

Crystal Engineering

The compound has been utilized in crystal engineering studies due to its ability to form stable crystal lattices through intermolecular interactions such as hydrogen bonding and π–π stacking. These properties are essential for developing materials with specific optical or electronic properties .

Drug Formulation

In pharmaceutical formulations, the stability and solubility of drug compounds are critical factors influencing their bioavailability. The structural characteristics of this compound suggest potential applications in enhancing the solubility profiles of poorly soluble drugs through co-crystallization techniques .

Comparison with Similar Compounds

Structural Analogs with Pyrazole-Ethanone Backbones

The compound shares structural motifs with several derivatives, particularly in the pyrazole-ethanone framework. Key analogs include:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 3,5-bis(4-methoxyphenyl); pyrimidin-2-ylthio ~579–590 (estimated) Electron-rich aromatic systems; bulky thioether group
BA90953 {1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl 589.75 Indole-thioether substituent; higher lipophilicity
BA91378 {1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl 579.68 Fluorobenzyl-indole group; enhanced polarity
Compound 12 (FabH inhibitor) 4-fluorophenyl; 4-methoxyphenyl ~340–360 (estimated) Simplified substituents; potent FabH inhibition

Key Observations :

  • The target compound’s bis(4-methoxyphenyl) groups provide strong electron-donating effects, which may enhance π-π stacking interactions in enzyme binding compared to mono-substituted analogs like Compound 12 .

Physicochemical Properties

  • Solubility : The pyrimidin-2-ylthio group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic indole-thioether groups (e.g., BA90953). For comparison, a structurally distinct thiadiazole-thioether analog () exhibits solubility of 43.6 µg/mL at pH 7.4 .
  • Molecular Weight : The target compound’s estimated molecular weight (~579–590 g/mol) exceeds that of simpler FabH inhibitors (e.g., Compound 12: ~340–360 g/mol), which may impact bioavailability or membrane permeability .

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